Pyrimidin-5-YL-D-valine

Description

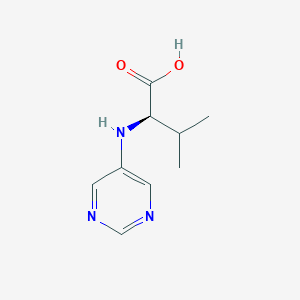

Pyrimidin-5-YL-D-valine is a pyrimidine derivative covalently linked to the chiral amino acid D-valine. Its molecular structure combines a pyrimidine ring—a six-membered aromatic heterocycle with two nitrogen atoms—with a D-valine side chain, conferring unique stereochemical and functional properties. This compound is likely utilized in pharmaceutical research, particularly in the development of enzyme inhibitors or receptor-targeted therapies, owing to the pyrimidine core’s prevalence in medicinal chemistry and the chiral specificity of D-valine .

Key characteristics of this compound include:

Properties

Molecular Formula |

C9H13N3O2 |

|---|---|

Molecular Weight |

195.22 g/mol |

IUPAC Name |

(2R)-3-methyl-2-(pyrimidin-5-ylamino)butanoic acid |

InChI |

InChI=1S/C9H13N3O2/c1-6(2)8(9(13)14)12-7-3-10-5-11-4-7/h3-6,8,12H,1-2H3,(H,13,14)/t8-/m1/s1 |

InChI Key |

VJHWUEWJEIGNSC-MRVPVSSYSA-N |

Isomeric SMILES |

CC(C)[C@H](C(=O)O)NC1=CN=CN=C1 |

Canonical SMILES |

CC(C)C(C(=O)O)NC1=CN=CN=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Commercial Comparison of Pyrimidin-5-YL-D-valine and Analogs

| CAS Number | Compound Name | Key Substituents | Structural Similarity | Functional Implications |

|---|---|---|---|---|

| 145783-15-9 | This compound | D-valine, pyrimidine | Reference | Chiral specificity, potential drug interaction |

| 145783-14-8 | 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine | Nitro, propylthio, dichloro | 0.85 | High electrophilicity, lipophilic character |

| 39906-04-2 | 4,6-Dichloro-2-methylpyrimidin-5-amine | Methyl, dichloro, amine | 0.64 | Enhanced solubility, nucleophilic reactivity |

| 123240-66-4 | N-(4,6-Dichloropyrimidin-5-yl)formamide | Formamide, dichloro | 0.64 | Hydrogen-bonding capacity, intermediate synthesis |

| 6237-96-3 | 4,6-Dichloro-2-ethylpyrimidin-5-amine | Ethyl, dichloro, amine | 0.63 | Steric hindrance, altered metabolic stability |

| 171887-03-9 | N-(2-Amino-4,6-dichloropyrimidine-5-yl)formamide | Formamide, amino, dichloro | 0.59 | Dual functional groups, versatility in reactions |

Key Findings from Structural Comparisons

Highest Similarity Analog: 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine (CAS 145783-14-8) exhibits the highest structural similarity (0.85) to this compound. The nitro (-NO₂) and propylthio (-SPr) groups enhance electrophilicity and lipophilicity, making it suitable for covalent binding studies or prodrug designs .

Impact of Halogenation :

- Compounds with dichloro substituents (e.g., CAS 39906-04-2, 123240-66-4) demonstrate moderate similarity (0.63–0.64). Chlorine atoms increase metabolic stability but may reduce solubility compared to the D-valine moiety in the parent compound .

However, their lower similarity scores (0.59–0.64) suggest reduced chiral specificity compared to this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.